molecular formula C13H12ClNO2S B276558 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid

2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No. B276558
M. Wt: 281.76 g/mol
InChI Key: HJBWRWLMUCOWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions. It was first synthesized in 1972 and has since been extensively studied for its pharmacological properties.

Mechanism of Action

2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and improve wound healing. 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, making it a well-characterized compound. However, 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has been shown to have some cytotoxic effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid. One area of interest is its potential use in cancer therapy. 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has been shown to induce apoptosis in cancer cells, and further research may help to identify the mechanisms underlying this effect. Additionally, 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid may have potential as a treatment for other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid.

Synthesis Methods

The synthesis of 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-methyl-2-thiophenemethylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with hydrochloric acid to obtain 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid.

Scientific Research Applications

2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain in the body. 2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-4-[(5-methylthiophen-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C13H12ClNO2S/c1-8-2-4-10(18-8)7-15-9-3-5-11(13(16)17)12(14)6-9/h2-6,15H,7H2,1H3,(H,16,17)

InChI Key

HJBWRWLMUCOWCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC1=CC=C(S1)CNC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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